1-[2-(2,4-Dichlorophenyl)-4-methylpentyl]imidazole;nitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,4-Dichlorophenyl)-4-methylpentyl]imidazole;nitric acid is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is known for its antifungal properties and is commonly used in various pharmaceutical formulations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,4-Dichlorophenyl)-4-methylpentyl]imidazole typically involves the reaction of 2,4-dichlorobenzyl chloride with 4-methylpentan-2-amine to form the intermediate, which is then reacted with imidazole. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(2,4-Dichlorophenyl)-4-methylpentyl]imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce the corresponding amines .
Wissenschaftliche Forschungsanwendungen
1-[2-(2,4-Dichlorophenyl)-4-methylpentyl]imidazole has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its antifungal and antibacterial properties.
Medicine: Incorporated into pharmaceutical formulations for the treatment of fungal infections.
Industry: Used in the production of antifungal creams and ointments
Wirkmechanismus
The mechanism of action of 1-[2-(2,4-Dichlorophenyl)-4-methylpentyl]imidazole involves the inhibition of fungal cytochrome P-450 sterol C-14 α-demethylation. This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fenticonazole: Another imidazole derivative with similar antifungal properties.
Miconazole: Widely used in antifungal treatments.
Econazole: Known for its broad-spectrum antifungal activity .
Uniqueness
1-[2-(2,4-Dichlorophenyl)-4-methylpentyl]imidazole is unique due to its specific molecular structure, which provides a distinct mechanism of action and a broad spectrum of antifungal activity. Its effectiveness in treating various fungal infections makes it a valuable compound in both research and clinical settings .
Eigenschaften
CAS-Nummer |
58831-33-7 |
---|---|
Molekularformel |
C15H19Cl2N3O3 |
Molekulargewicht |
360.2 g/mol |
IUPAC-Name |
1-[2-(2,4-dichlorophenyl)-4-methylpentyl]imidazole;nitric acid |
InChI |
InChI=1S/C15H18Cl2N2.HNO3/c1-11(2)7-12(9-19-6-5-18-10-19)14-4-3-13(16)8-15(14)17;2-1(3)4/h3-6,8,10-12H,7,9H2,1-2H3;(H,2,3,4) |
InChI-Schlüssel |
ANQUCNMYBAXIEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.